molecular formula C20H10F3N3O3S B11584903 (5Z)-2-(furan-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(furan-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11584903
M. Wt: 429.4 g/mol
InChI Key: BRBQIPVNNGLJQT-YBEGLDIGSA-N
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Description

The compound (5Z)-2-(furan-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring a unique combination of furan, trifluoromethylphenyl, thiazolo, and triazol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(furan-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and trifluoromethylphenyl intermediates, followed by their coupling under specific conditions to form the desired product. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the thiazolo and triazol rings.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(furan-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the furan rings to dihydrofurans.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and trifluoromethylphenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction can produce dihydrofurans.

Scientific Research Applications

(5Z)-2-(furan-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(furan-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(furan-2-yl)-5-(phenylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(furan-2-yl)-5-(4-methylphenylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(furan-2-yl)-5-(4-chlorophenylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The presence of the trifluoromethyl group in (5Z)-2-(furan-2-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it distinct from other similar compounds and potentially more effective in specific applications.

Properties

Molecular Formula

C20H10F3N3O3S

Molecular Weight

429.4 g/mol

IUPAC Name

(5Z)-2-(furan-2-yl)-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H10F3N3O3S/c21-20(22,23)12-4-1-3-11(9-12)14-7-6-13(29-14)10-16-18(27)26-19(30-16)24-17(25-26)15-5-2-8-28-15/h1-10H/b16-10-

InChI Key

BRBQIPVNNGLJQT-YBEGLDIGSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CO5)S3

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC=CO5)S3

Origin of Product

United States

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